molecular formula C15H15N3O5 B2439842 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2097869-30-0

2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2439842
CAS No.: 2097869-30-0
M. Wt: 317.301
InChI Key: QNLJOMZQXOBRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel synthetic hybrid compound designed for preclinical research, combining a pyridazin-3-one scaffold and a 6-methyl-2-oxo-2H-pyran moiety linked via an azetidine spacer. The pyridazinone core is a recognized pharmacophore in medicinal chemistry, with extensive research indicating its potential for cardiovascular applications. Recent studies on pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity by significantly upregulating eNOS mRNA expression and increasing aortic nitric oxide levels, showing potent efficacy in experimental models . This scaffold is also investigated as a bio-isosteric alternative in the design of new therapeutic agents . The 6-methyl-2-oxo-2H-pyran component is a versatile structural element found in numerous bioactive molecules. Pyran-based derivatives are the subject of intensive research for a range of pharmacological activities, including their potential in neurodegenerative conditions such as Alzheimer's disease . The integration of these two distinct heterocyclic systems through a polar azetidine linker is a strategic approach in molecular design, potentially leading to improved physicochemical properties and novel mechanisms of action. This compound is intended for research purposes only, specifically for in vitro assay development and hit-to-lead optimization studies in drug discovery. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-10-5-11(6-15(21)22-10)23-12-7-17(8-12)14(20)9-18-13(19)3-2-4-16-18/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLJOMZQXOBRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediate compounds, followed by a sequence of reactions such as nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts or solvents that facilitate the reactions.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis of this compound likely involves:

  • Formation of the pyridazin-3(2H)-one core : This typically requires cyclization reactions involving diketones or dienes under acidic conditions .

  • Azetidine ring formation : Azetidine rings are often synthesized via nucleophilic substitution reactions or ring-closing metathesis .

  • Coupling of azetidine to pyran : The azetidine ring may be linked to the pyran substituent through etherification or esterification reactions .

  • Functional group optimization : Introduction of the 2-oxoethyl group and pyran substituent involves condensation or alkylation steps .

Table 1: Synthesis Conditions from Related Compounds

Reaction TypeReagents/ConditionsYieldSource
Multicomponent reactionPhenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one, pTSA, ethanol75–83%
Nucleophilic substitutionPyran derivatives, azetidine, acid catalystsN/A

Pyridazinone Core Formation

Pyridazin-3(2H)-ones are often synthesized via cyclization of diketones or dienes. For example, 4,5-dihydropyridazinones can be oxidized to pyridazinones using oxidizing agents like MnO₂ .

Azetidine Reactivity

Azetidine rings are highly reactive due to ring strain. They undergo:

  • Nucleophilic ring-opening : Reaction with electrophiles (e.g., carbonyl groups) to form substituted azetidines.

  • Substitution reactions : Replacement of leaving groups (e.g., hydroxyl) with nucleophiles .

Pyran Substituent Coupling

The 6-methyl-2H-pyran-4-yl group is likely introduced via etherification. For instance, pyran derivatives react with azetidine intermediates in the presence of acid catalysts (e.g., pTSA) to form ether linkages .

Spectroscopic Analysis

  • NMR : Used to confirm the presence of heterocyclic rings and substituents (e.g., pyridazinone carbonyl signals) .

  • Mass Spectrometry : Verifies molecular weight and fragmentation patterns .

  • IR : Identifies functional groups like ketones (carbonyl stretches).

Stability and Reactivity

The compound’s stability is influenced by:

  • Electron-withdrawing groups : Pyran substituents may stabilize the pyridazinone ring via conjugation .

  • Azetidine strain : Susceptibility to hydrolysis or nucleophilic attack under basic conditions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones, including the compound , exhibit significant antimicrobial properties. A study involving similar compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing potential for development as antibacterial agents .

Anticancer Properties

Pyridazinone derivatives have been investigated for their anticancer activities. The structural features that include the azetidine ring and the pyran moiety contribute to their ability to inhibit tumor growth. For instance, compounds with similar structural motifs have shown promise in inhibiting specific cancer cell lines by inducing apoptosis .

Enzyme Inhibition

The compound has potential applications as an inhibitor of key enzymes involved in metabolic pathways. For example, pyridazinone derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is a target in cancer and autoimmune diseases .

Synthetic Pathways

The synthesis of 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors like 6-methyl-2-oxo-2H-pyran derivatives and azetidine-based scaffolds. The reaction conditions often include the use of acetic anhydride or other coupling agents to facilitate the formation of the pyridazinone structure .

Structural Variations

Variations of this compound have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example, altering substituents on the pyran ring or modifying the azetidine side chain can lead to derivatives with improved efficacy against specific targets .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical properties or providing specific functionalities such as antimicrobial surfaces . Research into its incorporation into biocompatible polymers is ongoing, with potential applications in medical devices.

Dyes and Pigments

The chromophoric properties associated with the pyran moiety suggest potential applications in dye synthesis. Derivatives could be utilized in creating pigments for textiles or coatings, leveraging their stability and colorfastness .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus; suggested further development as antibacterial agents.
Enzyme InhibitionIdentified as a potent inhibitor of DHODH; implications for cancer therapy explored.
Polymer ApplicationsInvestigated incorporation into polymers; enhanced mechanical properties observed.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-dihydropyridazin-3(6H)-one

  • 3-(2-oxo-2H-pyran-4-yl)azetidin-1-yl derivatives

  • Pyridazinone analogs

Unique Attributes

Compared to its analogs, 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its combination of pyran and pyridazinone structures, which might confer unique chemical reactivity and potential for biological activity. Its multifunctional groups provide multiple points of interaction and modification, which is particularly advantageous for scientific and industrial applications.

By weaving through these various aspects, we can appreciate the intricate beauty and diverse potential of this compound. Whether you're delving into its preparation, reactions, or applications, there's always something new to uncover!

Biological Activity

The compound 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4} with a molecular weight of approximately 320.36 g/mol. The structure includes a pyridazinone ring, an azetidine moiety, and a 6-methyl-2-oxo-2H-pyran group, which contribute to its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the pyran moiety exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways in microorganisms .
  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • Cytotoxicity Against Cancer Cells : Some studies have reported that related pyridazinone derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The proposed mechanism involves induction of apoptosis through modulation of apoptotic pathways .

Research Findings

Recent research has highlighted the biological activity of this compound:

Antimicrobial Studies

A study conducted by Ahmad et al. (2011) evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Pathogen
Compound A25S. aureus
Compound B20E. coli
Target Compound22S. aureus

Cytotoxicity Assays

In vitro assays on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. For instance, in a study assessing its effect on HeLa cells, the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a related compound in treating skin infections caused by resistant strains of bacteria. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
  • Cancer Research : An experimental study focused on the anticancer properties of pyridazinone derivatives demonstrated that treatment led to a decrease in tumor size in xenograft models, supporting further development for therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of pyridazinone derivatives with activated carbonyl intermediates (e.g., using sodium ethoxide as a base to facilitate nucleophilic addition-elimination) .
  • Step 2: Introduction of the azetidine ring via coupling reactions. For example, coupling reagents like HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 40°C can optimize amide bond formation .
  • Purification: Column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane mixtures is critical for isolating high-purity products .

Advanced: How can researchers optimize low yields in the azetidine ring coupling step?

Answer:
Yield optimization requires systematic troubleshooting:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst use: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may stabilize transition states .
  • Reaction monitoring: TLC or HPLC at intervals ensures reaction progression and identifies side products. Adjusting reaction time (e.g., 24–48 hours) and temperature (40–60°C) can mitigate incomplete coupling .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:
A combination of techniques is required:

  • NMR (¹H, ¹³C): Assigns proton environments (e.g., pyridazinone C=O at ~170 ppm) and confirms azetidine ring substitution .
  • IR spectroscopy: Identifies carbonyl stretches (1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 373.12) and fragmentation patterns .

Advanced: How can overlapping NMR signals be resolved for structural confirmation?

Answer:

  • 2D NMR techniques: COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) clarify coupling between protons and adjacent carbons, particularly for crowded regions like the azetidine ring .
  • Deuterated solvents: Use DMSO-d₆ or CDCl₃ to minimize solvent interference.
  • Variable temperature NMR: Reduces signal broadening caused by conformational exchange in the pyran-4-yl group .

Basic: What biological targets are associated with this compound?

Answer:
Structural analogs suggest potential interactions with:

  • Phosphodiesterases (PDEs): Pyridazinone derivatives inhibit PDE4/5, modulating cyclic nucleotide signaling .
  • Antimicrobial targets: Thiadiazolo-pyrimidine analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Kinases: The azetidine-oxy moiety may act as a hinge-binding motif in kinase inhibition .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Variable substituents: Modify the 6-methyl-2-oxo-2H-pyran-4-yl group to assess steric/electronic effects on potency. For example, replace methyl with halogens (Cl, F) .
  • Bioisosteric replacement: Substitute the azetidine ring with pyrrolidine or piperidine to evaluate ring size impact on target binding .
  • Assay design: Use enzyme inhibition assays (e.g., PDE4B IC₅₀ determination) and cellular models (e.g., LPS-induced TNF-α suppression) to quantify activity shifts .

Basic: How can purity and stability be assessed during storage?

Answer:

  • HPLC analysis: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. A purity threshold of ≥95% is recommended .
  • Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and compare chromatograms to initial baselines .
  • Lyophilization: Improves long-term stability by removing hydrolytic solvents .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Standardize assays: Use identical cell lines (e.g., HEK293 for PDE assays) and control compounds (e.g., rolipram for PDE4) to minimize variability .
  • Impurity profiling: Characterize batches with LC-MS to rule out side products (e.g., hydrolyzed pyridazinone derivatives) affecting activity .
  • Dose-response curves: Ensure IC₅₀/EC₅₀ values are calculated from ≥3 independent experiments to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.